molecular formula C12H16N4 B6632458 6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine

6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine

Cat. No.: B6632458
M. Wt: 216.28 g/mol
InChI Key: AWKAKFBUVGOQGT-UHFFFAOYSA-N
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Description

6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine is a heterocyclic compound that contains both pyridine and pyrazole rings

Properties

IUPAC Name

6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-10-4-3-5-12(14-10)13-8-6-11-7-9-16(2)15-11/h3-5,7,9H,6,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKAKFBUVGOQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCCC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. This is followed by a nucleophilic substitution reaction to attach the pyrazole ring to the pyridine moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Highlighting Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and reactivity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields .

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